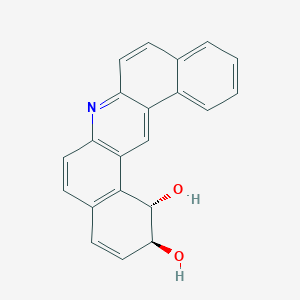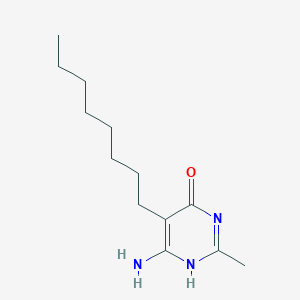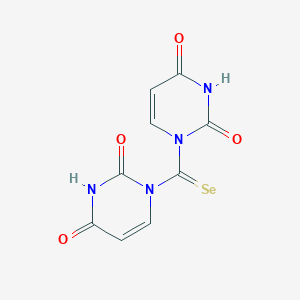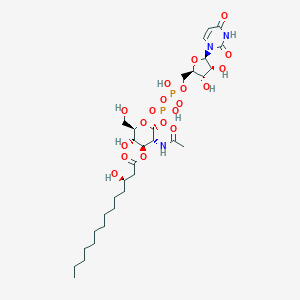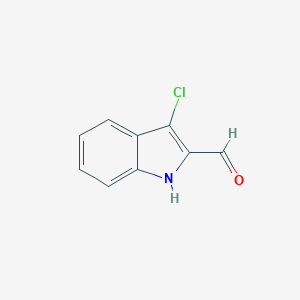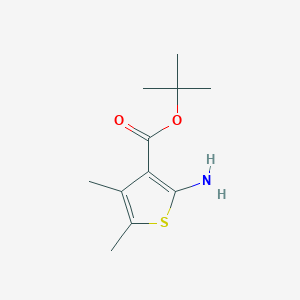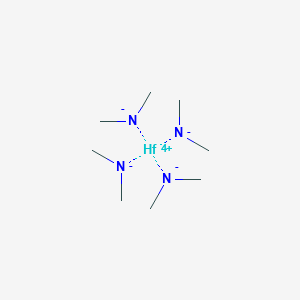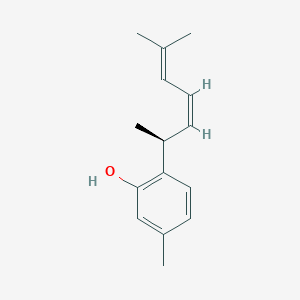
8,9-Dehydrocurcuphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dehydrocurcuphenol is a natural compound found in turmeric, a spice commonly used in Indian cuisine. This compound has been found to have potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of 8,9-Dehydrocurcuphenol is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation. It also activates the Nrf2 signaling pathway, which is involved in the antioxidant response. Furthermore, 8,9-Dehydrocurcuphenol has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Studies have shown that 8,9-Dehydrocurcuphenol can modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, and COX-2. It also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8,9-Dehydrocurcuphenol in lab experiments include its low toxicity, availability, and potential therapeutic properties. However, its limitations include its low solubility in water and the need for further purification to increase its purity.
Zukünftige Richtungen
There are several future directions for research on 8,9-Dehydrocurcuphenol. One area of research could focus on the development of novel synthesis methods to increase the yield and purity of the compound. Another area of research could focus on the identification of the specific signaling pathways that are modulated by this compound. Additionally, further studies could investigate the potential therapeutic applications of 8,9-Dehydrocurcuphenol in various diseases such as cancer, Alzheimer's disease, and diabetes.
Synthesemethoden
The synthesis of 8,9-Dehydrocurcuphenol involves the extraction of turmeric powder using a solvent such as ethanol or methanol. The extract is then subjected to chromatography to isolate the compound. The purity of the compound can be increased by further purification using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
8,9-Dehydrocurcuphenol has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It also has antioxidant properties that can protect cells from oxidative damage. Additionally, 8,9-Dehydrocurcuphenol has been found to exhibit anticancer effects by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
109028-16-2 |
|---|---|
Produktname |
8,9-Dehydrocurcuphenol |
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
5-methyl-2-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]phenol |
InChI |
InChI=1S/C15H20O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h5-10,13,16H,1-4H3/b7-5-/t13-/m0/s1 |
InChI-Schlüssel |
IXBCMCHYHRVVQL-VGVVRCBHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@@H](C)/C=C\C=C(C)C)O |
SMILES |
CC1=CC(=C(C=C1)C(C)C=CC=C(C)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C=CC=C(C)C)O |
Synonyme |
8,9-dehydrocurcuphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





